molecular formula C26H24BrOP B1586623 (2-Phenoxyethyl)triphenylphosphonium bromide CAS No. 22409-83-2

(2-Phenoxyethyl)triphenylphosphonium bromide

Cat. No.: B1586623
CAS No.: 22409-83-2
M. Wt: 463.3 g/mol
InChI Key: QFIVZQJPMLZRIS-UHFFFAOYSA-M
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Description

(2-Phenoxyethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C26H24BrOP. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triphenylphosphonium group attached to a phenoxyethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenoxyethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable phenoxyethyl halide. One common method includes the reaction of triphenylphosphine with β-bromophenetole in the presence of a solvent such as phenol. The reaction mixture is heated to around 90°C and maintained at this temperature for 48 hours. The product is then isolated by precipitation with anhydrous ether and purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Phenoxyethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield phenoxyethyl alcohol, while oxidation with hydrogen peroxide can produce phenoxyacetic acid.

Scientific Research Applications

(2-Phenoxyethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenoxyethyl)triphenylphosphonium bromide involves its interaction with cellular components. The triphenylphosphonium group allows the compound to target mitochondria, where it can exert its effects. The phenoxyethyl moiety may contribute to its biological activity by interacting with specific molecular targets and pathways involved in cellular processes .

Comparison with Similar Compounds

  • Vinyl triphenylphosphonium bromide
  • Phenoxyethyl dimethyl dodecyl ammonium bromide

Comparison: (2-Phenoxyethyl)triphenylphosphonium bromide is unique due to its specific structure, which combines a triphenylphosphonium group with a phenoxyethyl moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, vinyl triphenylphosphonium bromide has a vinyl group instead of a phenoxyethyl group, which affects its reactivity and applications. Similarly, phenoxyethyl dimethyl dodecyl ammonium bromide has a different cationic structure, leading to variations in its biological activity and uses .

Properties

IUPAC Name

2-phenoxyethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24OP.BrH/c1-5-13-23(14-6-1)27-21-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIVZQJPMLZRIS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945063
Record name (2-Phenoxyethyl)(triphenyl)phosphanium bromide
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Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22409-83-2
Record name Phosphonium, (2-phenoxyethyl)triphenyl-, bromide (1:1)
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Record name (2-Phenoxyethyl)triphenylphosphonium bromide
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Record name 22409-83-2
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Record name (2-Phenoxyethyl)(triphenyl)phosphanium bromide
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Record name (2-phenoxyethyl)triphenylphosphonium bromide
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Synthesis routes and methods

Procedure details

A mixture of 2-bromoethyl phenyl ether (20.0 g), triphenylphosphine (26.2 g) and phenol (200 g) was heated at 90° C. with stirring for 48 hours. The mixture was cooled to approximately 40° C. and added to ether (1500 ml). The ether was decanted off and the residual oil was triturated with ether until a solid was obtained. The solid was collected by filtration to give (2-phenoxyethyl)triphenylphosphonium bromide.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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